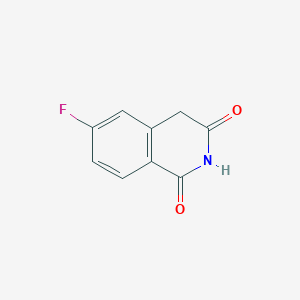

1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

Descripción general

Descripción

1,3(2H,4H)-Isoquinolinedione, 6-fluoro- is a fluorinated derivative of isoquinolinedione, a compound known for its diverse biological and pharmacological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- typically involves the fluorination of isoquinolinedione derivatives. One common method includes the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions to achieve selective fluorination at the 6th position.

Industrial Production Methods

Industrial production of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

1,3(2H,4H)-Isoquinolinedione, 6-fluoro- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated position using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of amino or thio-substituted isoquinolinedione derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₆FNO₂

- CAS Number : 501130-46-7

- Structural Features : The compound features a fluorine atom at the 6-position of the isoquinolinedione structure, which is significant for its biological activity.

Inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2)

One of the most notable applications of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- is its role as a selective inhibitor of TDP2. This enzyme is crucial in repairing DNA damage caused by topoisomerase II inhibitors, which are commonly used in cancer therapy.

- Mechanism of Action : The compound was identified through screening efforts aimed at discovering inhibitors that enhance the efficacy of topoisomerase-targeting anticancer drugs. It selectively inhibits TDP2 without significantly affecting TDP1, which is important for minimizing side effects associated with broader inhibition profiles .

- Research Findings : Studies demonstrated that various analogues of isoquinoline-1,3-diones exhibited low micromolar inhibitory activity against TDP2. The most potent compound showed an IC50 value of 1.9 μM, indicating strong potential for further development as a chemotherapeutic agent .

Aldose Reductase Inhibition

Another significant application of related isoquinoline compounds is their use as aldose reductase inhibitors. Aldose reductase plays a role in glucose metabolism and is implicated in diabetic complications.

- Clinical Relevance : Compounds that inhibit aldose reductase can help manage conditions such as diabetic neuropathy and retinopathy by reducing sorbitol accumulation in tissues .

Synthesis and Derivatives

The synthesis of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- and its derivatives has been explored extensively. Various synthetic pathways have been developed to enhance yield and functionalization:

- Visible-Light-Induced Cyclization : Recent advancements include methods that utilize visible light to facilitate the synthesis of perfluorinated derivatives from N-alkyl-N-methacryloyl benzamides under mild conditions. This approach showcases the versatility and efficiency of synthesizing fluorinated isoquinoline derivatives .

Case Studies and Research Insights

Mecanismo De Acción

The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition of enzymatic activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

1,3(2H,4H)-Isoquinolinedione: The non-fluorinated parent compound.

6-Chloro-1,3(2H,4H)-Isoquinolinedione: A chlorinated derivative with similar properties.

6-Bromo-1,3(2H,4H)-Isoquinolinedione: A brominated derivative with enhanced reactivity.

Uniqueness

1,3(2H,4H)-Isoquinolinedione, 6-fluoro- is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.

Actividad Biológica

1,3(2H,4H)-Isoquinolinedione, 6-fluoro- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name: 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

- Molecular Formula: C9H6FNO2

- CAS Number: 501130-46-7

Synthesis Methods

The synthesis of isoquinoline derivatives has evolved significantly, with various methods reported in literature. Key approaches include:

- Metal-Free Oxidative Arylsulfonylation: Utilizing sulfonylhydrazides to react with α,β-unsaturated imides under metal-free conditions has shown promising yields (up to 81%) .

- Radical Cascade Reactions: Recent advancements have focused on employing radical precursors for efficient synthesis .

The biological activity of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activities and influence signaling pathways relevant to cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Line Studies: In vitro studies demonstrated growth inhibition in various cancer cell lines. For instance, it inhibited the proliferation of BRAF mutant lines with GI50 values ranging from 14 to 50 nM .

- Mechanistic Insights: The compound's mechanism involves downregulation of phospho-ERK1/2 and its downstream effectors, leading to cell cycle arrest at the G0/G1 phase .

Antiviral Properties

Recent investigations have also highlighted the antiviral potential of this compound:

- Inhibition of Viral Replication: Studies have shown that isoquinoline derivatives can inhibit viral replication through interference with viral enzymes .

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated significant growth inhibition in BRAF mutant cancer cell lines with a GI50 range of 14-50 nM. |

| Antiviral Evaluation | Showed promising results in inhibiting viral replication by targeting viral enzymes. |

| Mechanistic Study | Identified downregulation of ERK1/2 phosphorylation as a key mechanism for anticancer effects. |

Propiedades

IUPAC Name |

6-fluoro-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXSDBASCSXKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475968 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501130-46-7 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.